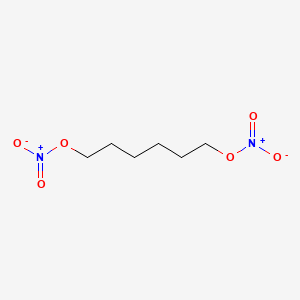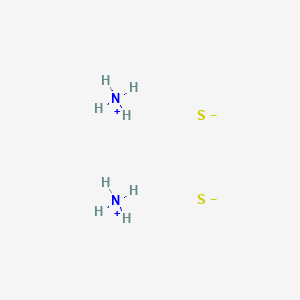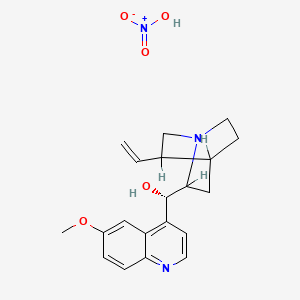
(9S)-9-Hydroxy-6'-methoxycinchonanium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(benzenesulfonyl)imide . This compound is characterized by its unique chemical structure, which includes two benzenesulfonyl groups attached to an imide functional group. It is commonly used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(benzenesulfonyl)imide can be synthesized through the reaction of benzenesulfonyl chloride with ammonia or primary amines under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane or toluene and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, bis(benzenesulfonyl)imide is produced by reacting benzenesulfonyl chloride with an excess of ammonia in a continuous flow reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(benzenesulfonyl)imide can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Bis(benzenesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic acids.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups.
Medicine: Bis(benzenesulfonyl)imide derivatives are explored for their potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which bis(benzenesulfonyl)imide exerts its effects involves the interaction of its sulfonyl groups with nucleophilic sites on target molecules. This interaction can lead to the formation of stable sulfonamide or sulfonic acid derivatives, which can inhibit enzyme activity or modify protein structures. The molecular targets include enzymes with active site amino groups and proteins with accessible nucleophilic residues.
Comparison with Similar Compounds
Benzenesulfonamide: Similar in structure but contains only one sulfonyl group.
Benzenesulfonic acid: Contains a sulfonic acid group instead of an imide group.
N,N’-disulfonylurea: Contains two sulfonyl groups attached to a urea moiety.
Uniqueness: Bis(benzenesulfonyl)imide is unique due to its dual sulfonyl groups attached to an imide, which provides it with distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring strong and stable sulfonylating agents.
Properties
CAS No. |
58748-01-9 |
|---|---|
Molecular Formula |
C20H25N3O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;nitric acid |
InChI |
InChI=1S/C20H24N2O2.HNO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H,2,3,4)/t13?,14?,19?,20-;/m0./s1 |
InChI Key |
LBFABFQISWGYMB-CMBGXTLHSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.[N+](=O)(O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



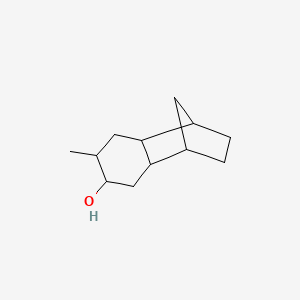

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
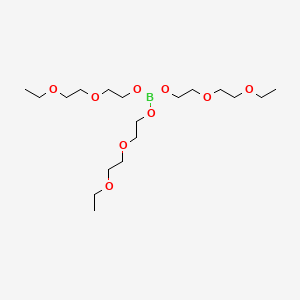
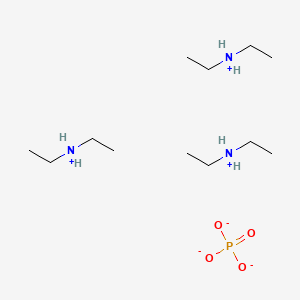
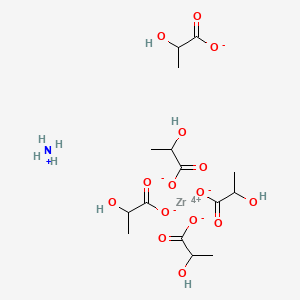
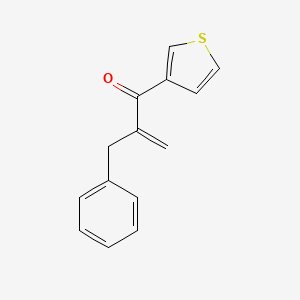
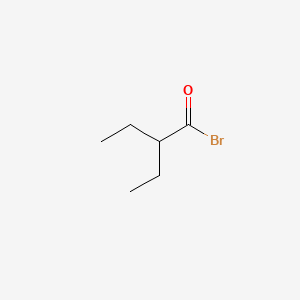
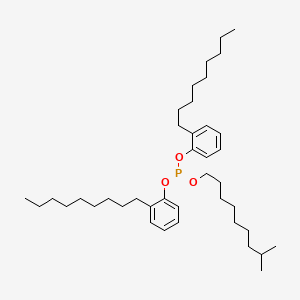
![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

